molecular formula C16H21N3O5 B2956926 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(3-methoxyphenyl)urea CAS No. 2034615-38-6

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2956926
CAS No.: 2034615-38-6
M. Wt: 335.36
InChI Key: UEQXZSQVNWWCNT-UHFFFAOYSA-N
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Description

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(3-methoxyphenyl)urea is a synthetic urea derivative characterized by a 3-methoxyphenyl substituent and a hydrophilic ethoxyethyl linker terminating in a 2,5-dioxopyrrolidin-1-yl group. The dioxopyrrolidin group is a reactive handle, commonly used in acylating agents for bioconjugation or drug delivery .

Properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-23-13-4-2-3-12(11-13)18-16(22)17-7-9-24-10-8-19-14(20)5-6-15(19)21/h2-4,11H,5-10H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQXZSQVNWWCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(3-methoxyphenyl)urea is a synthetic organic molecule that has attracted attention in various fields of medicinal chemistry and materials science. Its unique structure, characterized by a pyrrolidinone ring, an ethoxyethyl chain, and a methoxyphenyl group, suggests potential biological activities that warrant detailed exploration.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrrolidinone ring and urea moiety facilitates the formation of hydrogen bonds with target proteins, potentially modulating their activity. The ethoxyethyl and methoxyphenyl groups influence the compound's binding affinity and specificity, making it a candidate for further pharmacological studies.

Applications in Medicinal Chemistry

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain kinases involved in cancer progression. The structural features allow it to bind effectively to active sites, offering a pathway for therapeutic development against malignancies .
  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against various pathogens. Although specific data for this compound is limited, the structural analogs suggest potential effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli due to the urea and pyrrolidinone functionalities .
  • Cytotoxicity Studies : Research on related compounds has demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also exhibit similar properties. The mechanism likely involves disruption of cellular processes through targeted inhibition of critical pathways .

Case Studies

  • Kinase Inhibition : A study highlighted the role of small molecule inhibitors in targeting dysregulated kinase activity in cancer. Compounds with similar structural motifs have shown IC50 values in the low nanomolar range against key kinases like mTOR, suggesting that our compound could exhibit comparable potency .
  • Antimicrobial Formulations : Research on derivative compounds demonstrated significant antimicrobial activity comparable to traditional antibiotics. For instance, certain derivatives displayed minimum inhibitory concentrations (MICs) against E. coli and S. aureus that were effective at concentrations lower than those of standard treatments .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
Kinase InhibitionBinds to active sites of kinases, modulating activity
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityDisrupts cellular processes in cancer cell lines

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-methoxyphenyl group in the target compound introduces electron-donating effects, enhancing solubility in polar solvents compared to the thiophen-2-yl analog, which contains a sulfur atom capable of π-π stacking but may reduce hydrophilicity . The pyridinyl-azidomethyl substituent in enables click chemistry applications, while the C₆₀-malonate derivative in is tailored for nanomaterials due to its fullerene core.

Functional Group Reactivity: All compounds share the dioxopyrrolidin group, which acts as an acylating agent for amine coupling .

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